molecular formula C15H17NO2S B4238571 N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)propanamide

N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)propanamide

Cat. No.: B4238571
M. Wt: 275.4 g/mol
InChI Key: LZPFQGMSGIOQRC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a thienyl group attached to a propanamide backbone

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoyl chloride with 3-(5-methyl-2-thienyl)propanoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group of the amide, resulting in the formation of amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl and thienyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)propanamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-3-(2-thienyl)propanamide: This compound has a similar structure but lacks the methyl group on the thienyl ring. The absence of the methyl group may affect its chemical reactivity and biological activity.

    N-(4-methoxyphenyl)-3-(5-methyl-2-furyl)propanamide: In this compound, the thienyl group is replaced by a furyl group. The presence of the oxygen atom in the furyl ring can influence the compound’s properties and interactions with molecular targets.

    N-(4-methoxyphenyl)-3-(5-methyl-2-pyridyl)propanamide: This compound contains a pyridyl group instead of a thienyl group. The nitrogen atom in the pyridyl ring introduces different electronic and steric effects, which can impact the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(5-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-3-8-14(19-11)9-10-15(17)16-12-4-6-13(18-2)7-5-12/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPFQGMSGIOQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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